1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Description

Molecular Architecture and Functional Groups

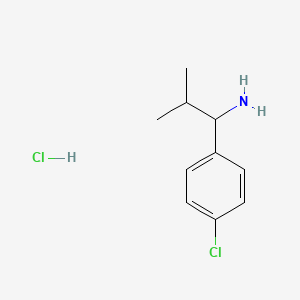

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride exhibits a distinctive molecular architecture characterized by the integration of aromatic and aliphatic structural components. The compound possesses the molecular formula C10H15Cl2N with a molecular weight of 220.14 grams per mole, incorporating two chlorine atoms within its structure. The base amine compound, prior to hydrochloride salt formation, contains the molecular formula C10H14ClN with a molecular weight of 183.68 grams per mole.

The fundamental molecular framework consists of a para-chlorophenyl aromatic ring system directly bonded to a secondary amine carbon center. This carbon center bears an isopropyl substituent, creating a branched aliphatic chain that significantly influences the compound's three-dimensional conformation. The presence of the para-chlorine substituent on the phenyl ring introduces electron-withdrawing characteristics that substantially impact the electronic distribution throughout the molecular structure.

The functional group arrangement demonstrates classical amine characteristics, with the primary amine nitrogen serving as the protonation site in the hydrochloride salt formation. The stereochemical configuration around the carbon bearing the amine group creates a chiral center, leading to potential enantiomeric forms of the compound. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the systematic naming conventions for substituted aromatic amines.

The spatial arrangement of functional groups creates specific molecular recognition patterns that influence intermolecular interactions. The para-chlorine substitution pattern on the phenyl ring generates a linear electronic dipole moment, while the branched isopropyl group provides steric bulk that affects molecular packing arrangements. These structural features collectively determine the compound's physical properties and chemical reactivity profile.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBGQWZZQKYLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Preparation Methods

Grignard Reaction Followed by Reduction

The primary synthetic route for 1-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride involves a two-stage process:

Stage 1: Grignard Addition

4-Chlorobenzonitrile reacts with isopropylmagnesium bromide (a Grignard reagent) in dry tetrahydrofuran (THF) under an inert argon atmosphere. The reaction is conducted at room temperature, allowing the formation of an intermediate ketimine species.Stage 2: Reduction

The reaction mixture is treated with sodium tetrahydroborate (NaBH4) in a mixture of THF and methanol for 30 minutes to reduce the intermediate to the corresponding amine.

After reaction completion, the mixture is quenched with water and extracted with ethyl acetate (EtOAc). The organic layers are then acidified with 1N HCl to extract the amine as its hydrochloride salt. The aqueous phase is basified (pH 9-10) with 1N NaOH and re-extracted with EtOAc to purify the free amine. The organic layers are washed with brine, dried over sodium sulfate, and evaporated to yield the crude product. The final hydrochloride salt is obtained by solidification using HCl in diethyl ether.

Yield: Approximately 18% of the target compound as a yellow solid.

Analytical Data: LC-MS m/z = 182 (M+H)+ confirms the molecular ion peak consistent with the compound's structure.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Chlorobenzonitrile + i-PrMgBr in THF, rt, Ar | Formation of intermediate ketimine |

| 2 | NaBH4 in THF/MeOH, 30 min | Reduction to amine |

| Workup | Quench with water, EtOAc extraction, acid/base wash | Isolation of amine hydrochloride salt |

Notes on Reaction Conditions

- The Grignard reagent must be freshly prepared or commercially available as a 2N solution in ether or THF.

- Strict anhydrous and inert atmosphere conditions are critical to prevent Grignard reagent decomposition.

- The reduction step with sodium borohydride is mild and selective for the nitrile reduction to amine.

- Purification involves acid-base extraction to isolate the amine as its hydrochloride salt, improving stability and handling.

Formulation and Preparation for Biological Use

The compound is often prepared as a hydrochloride salt for enhanced solubility and stability, especially for in vivo formulations. The preparation of stock solutions and in vivo formulations involves careful solvent selection and mixing protocols.

Stock Solution Preparation

The following table summarizes the preparation volumes for stock solutions of this compound at different concentrations and amounts:

| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 4.5434 | 22.7169 | 45.4339 |

| 5 mM | 0.9087 | 4.5434 | 9.0868 |

| 10 mM | 0.4543 | 2.2717 | 4.5434 |

Volumes correspond to the solvent volume required to dissolve the specified mass to the given molarity.

In Vivo Formulation Preparation Method

A typical in vivo formulation involves preparing a DMSO master liquid of the compound, followed by sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil. The process requires:

- Ensuring the solution is clear before adding the next solvent.

- Adding solvents in the specified order.

- Using physical methods like vortexing, ultrasound, or a hot water bath to aid dissolution.

- Final solutions are clear and suitable for biological administration.

- Dissolve the compound in DMSO to prepare the master liquid.

- Add PEG300, mix and clarify.

- Add Tween 80, mix and clarify.

- Add distilled water or corn oil, mix and clarify.

This method ensures a stable, clear solution suitable for in vivo studies.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Grignard addition + reduction | 4-Chlorobenzonitrile, i-PrMgBr, NaBH4, THF/MeOH | 18 | Requires inert atmosphere, mild reduction |

| Salt formation | HCl in diethyl ether | N/A | Produces stable hydrochloride salt |

| In vivo formulation | DMSO, PEG300, Tween 80, water/corn oil | N/A | Sequential solvent addition for clarity |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research. It is used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibitors and receptor binding assays. In medicine, it is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals. In industry, it is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : 203.69 g/mol

- CAS No.: 1803588-71-7

- Lower molecular weight (203.69 vs. 220.10) due to fluorine’s smaller atomic mass . Safety data for this analog is unspecified, unlike the chlorinated counterpart .

2-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N

- Molecular Weight : 220.10 g/mol

- CAS No.: 1002557-04-1

- Key Differences :

Cyclic and Rigid Backbone Analogs

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Hydrochloride

- Structural Feature : Incorporates a cyclobutyl ring, introducing conformational rigidity.

- Impact :

Stereochemical Variants

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

- CAS No.: 1213329-40-8

- Key Differences: Chirality at the amine-bearing carbon influences receptor binding. The (R)-enantiomer may exhibit higher affinity for serotonin/norepinephrine transporters compared to racemic mixtures . Highlighted in psychostimulant research, contrasting with the less-studied chlorinated parent compound .

Physicochemical and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Applications |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl | C₁₀H₁₅Cl₂N | 220.10 | 72954-91-7 | Pharma intermediates |

| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | C₁₀H₁₅ClFN | 203.69 | 1803588-71-7 | Solubility studies |

| 2-(4-Chlorophenyl)-2-methylpropan-1-amine HCl | C₁₀H₁₅Cl₂N | 220.10 | 1002557-04-1 | Agrochemicals, food additives |

| Sibutramine Related Compound D (Cyclobutyl) | C₁₇H₂₉Cl₂NO | 334.32 | 125494-59-9 | Neurotransmitter modulation |

Impact of Substituent Position and Electronic Effects

- Chlorine vs. Fluorine :

- Positional Isomerism :

Research and Industrial Relevance

- Pharmaceuticals : Cyclobutyl derivatives (e.g., sibutramine analogs) are prioritized for CNS drug development due to prolonged half-lives .

- Agrochemicals : 2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is utilized in pesticides, leveraging chlorine’s stability under environmental conditions .

Biological Activity

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, commonly known as Pitolisant, is a compound that has garnered attention for its biological activity, particularly as a histamine H3 receptor antagonist and inverse agonist. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical and Physical Properties

- Chemical Formula: C10H14ClN

- Molecular Weight: 183.68 g/mol

- CAS Number: 72954-91-7

- Appearance: Liquid

- Storage Temperature: 4 °C

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-1-amine |

| MDL Number | MFCD08691269 |

| PubChem CID | 12559037 |

Target Receptor:

Pitolisant primarily targets the histamine H3 receptor , which plays a crucial role in regulating neurotransmitter release in the central nervous system.

Mode of Action:

As an antagonist and inverse agonist at the H3 receptor, Pitolisant blocks the receptor's activity, leading to increased levels of histamine and other neurotransmitters such as norepinephrine and dopamine. This modulation enhances alertness and reduces excessive daytime sleepiness, particularly in patients with narcolepsy.

Pharmacokinetics

Pitolisant is rapidly absorbed following oral administration, achieving approximately 90% bioavailability . The compound demonstrates favorable pharmacokinetic properties:

- Half-life: Approximately 20 hours

- Metabolism: Primarily metabolized by cytochrome P450 enzymes

- Excretion: Excreted mainly via urine

Clinical Efficacy

Pitolisant has been clinically evaluated for its effectiveness in treating narcolepsy. In a study involving patients with narcolepsy, Pitolisant significantly reduced the frequency of excessive daytime sleepiness episodes compared to placebo controls. The efficacy was measured using standardized scales such as the Epworth Sleepiness Scale (ESS) and the Maintenance of Wakefulness Test (MWT).

Case Studies

-

Narcolepsy Treatment:

- A clinical trial involving 300 patients demonstrated that those treated with Pitolisant experienced a reduction in ESS scores by an average of 6 points after 12 weeks, indicating improved wakefulness.

-

Safety Profile:

- Adverse effects reported include insomnia, anxiety, and nausea; however, these were generally mild to moderate in severity.

Research Findings

Recent studies have explored the broader implications of Pitolisant's action beyond narcolepsy:

- Antiproliferative Effects:

-

Neuroprotective Properties:

- Preliminary investigations suggest that Pitolisant may exert neuroprotective effects by enhancing dopaminergic signaling, which could have implications for neurodegenerative diseases like Parkinson's .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Pitolisant (1-(4-Chlorophenyl)-2-methylpropan-1-amine) | H3 receptor antagonist/inverse agonist | Narcolepsy |

| Modafinil | Dopamine reuptake inhibitor | Narcolepsy |

| Sodium Oxybate | GABA-B receptor agonist | Narcolepsy |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis optimization requires selecting catalysts (e.g., palladium-based catalysts for hydrogenation) and controlling reaction conditions (temperature, solvent polarity). For example, cyclopropane-containing analogs (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) are synthesized via nucleophilic substitution or reductive amination under anhydrous conditions . The hydrochloride salt form improves solubility, necessitating pH adjustments during purification .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., 4-chlorophenyl and methyl groups).

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., 215.72 g/mol for related analogs) .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). In organic solvents, solubility follows: DMSO > methanol > dichloromethane. Preferential solubility in polar aprotic solvents aids in crystallization .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing chloro group activates the benzene ring toward electrophilic substitution at the para position. Steric hindrance from the methylpropan-1-amine backbone limits reactivity at ortho positions. Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Batch variability : Standardize synthesis protocols (e.g., catalyst purity, reaction time).

- Assay conditions : Validate cell-based assays using positive controls (e.g., serotonin reuptake inhibitors for receptor-binding studies).

- Data normalization : Use IC50 values adjusted for solvent interference (e.g., DMSO < 0.1% v/v) .

Q. How can computational modeling predict metabolic pathways of this compound?

- Methodological Answer : Employ tools like Reaxys or BKMS_METABOLIC to simulate cytochrome P450-mediated oxidation. For example, the methylpropan-1-amine moiety may undergo N-demethylation, while the chlorophenyl group resists hydroxylation. Validate predictions with in vitro microsomal assays .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.